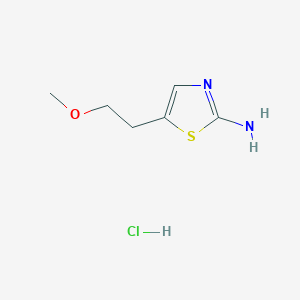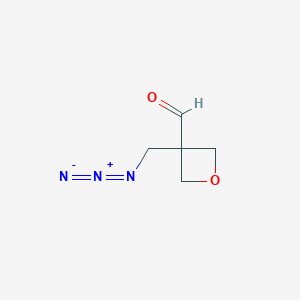![molecular formula C17H23NO3 B2713564 1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-phenylpropan-1-one CAS No. 1396717-41-1](/img/structure/B2713564.png)
1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-phenylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-phenylpropan-1-one, also known as DAP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. DAP is a spirocyclic ketone that possesses a unique structure that allows for its use in various fields of study.
Applications De Recherche Scientifique
Research Insights
Chemical Analysis and Pharmacokinetics : Studies have been conducted on related compounds to understand their pharmacokinetics, metabolism, and potential therapeutic applications. For instance, research on fluoroquinolone antibiotics demonstrates the importance of understanding the absorption, distribution, metabolism, and excretion (ADME) properties of chemical compounds for therapeutic use [Nakashima et al., 1995].
Environmental Chemicals and Human Health : Investigations into the human exposure to various industrial chemicals, including phthalates and bisphenol A, highlight the relevance of assessing the environmental and health impacts of chemical compounds. This research is crucial for understanding how such chemicals, potentially including the compound of interest, could affect human health [Frederiksen et al., 2014].
Toxicology and Safety Evaluations : The safety and potential toxicological effects of compounds are critical areas of research. Studies on related chemicals, examining their effects on human health and safety profiles, are essential for determining their applicability and limitations in scientific and therapeutic contexts [Kernan et al., 2000].
Epigenetics and Therapeutic Interventions : Research into epigenetic therapies, including the use of compounds for treatment in leukemia, underscores the potential for chemical compounds to modulate genetic expression for therapeutic benefits. This suggests avenues for the application of complex compounds in treating diseases at the genetic and molecular levels [Garcia-Manero et al., 2006].
Propriétés
IUPAC Name |
1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-16(2)20-12-17(13-21-16)10-18(11-17)15(19)9-8-14-6-4-3-5-7-14/h3-7H,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCZKBLDSXEJGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)CCC3=CC=CC=C3)CO1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl}-3-phenylpropan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2713481.png)
![N-benzyl-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2713483.png)

![N-methyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2713487.png)

![3-[2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]-6-methylpyrimidin-4-one](/img/structure/B2713489.png)

![(3S,4S)-1-[(tert-butoxy)carbonyl]-4-[(1E)-prop-1-en-1-yl]pyrrolidine-3-carboxylic acid](/img/structure/B2713493.png)



![1-(3,4-Dimethoxyphenyl)-3-(6-(methylthio)benzo[d]thiazol-2-yl)urea](/img/structure/B2713502.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2713503.png)
